2-[N-(benzenesulfonyl)-2,3-dimethylanilino]-N-propan-2-ylacetamide
Description
2-[N-(benzenesulfonyl)-2,3-dimethylanilino]-N-propan-2-ylacetamide is a complex organic compound that belongs to the class of benzenesulfonamides This compound is known for its unique chemical structure, which includes a benzenesulfonyl group attached to a dimethylanilino moiety, and an acetamide group
Properties
IUPAC Name |
2-[N-(benzenesulfonyl)-2,3-dimethylanilino]-N-propan-2-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3S/c1-14(2)20-19(22)13-21(18-12-8-9-15(3)16(18)4)25(23,24)17-10-6-5-7-11-17/h5-12,14H,13H2,1-4H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQDLOXMBTCXPLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N(CC(=O)NC(C)C)S(=O)(=O)C2=CC=CC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[N-(benzenesulfonyl)-2,3-dimethylanilino]-N-propan-2-ylacetamide typically involves multiple steps. One common synthetic route starts with the reaction of 2,3-dimethylaniline with benzenesulfonyl chloride in the presence of a base such as pyridine to form the intermediate benzenesulfonamide. This intermediate is then reacted with isopropyl chloroacetate under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of large reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[N-(benzenesulfonyl)-2,3-dimethylanilino]-N-propan-2-ylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted sulfonamides or thiols.
Scientific Research Applications
2-[N-(benzenesulfonyl)-2,3-dimethylanilino]-N-propan-2-ylacetamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on various biological pathways.
Medicine: Explored for its potential therapeutic applications, including its use as an antimicrobial or anticancer agent.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 2-[N-(benzenesulfonyl)-2,3-dimethylanilino]-N-propan-2-ylacetamide involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to its observed biological effects. The exact molecular targets and pathways involved may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-Fluorobenzenesulfonimide: Known for its use as a fluorinating agent in organic synthesis.
Benzenesulfonic acid: A simpler sulfonamide used in various chemical reactions and industrial applications.
N-(benzenesulfonyl)-N-fluorobenzenesulfonamide: Another sulfonamide derivative with similar properties but different reactivity.
Uniqueness
2-[N-(benzenesulfonyl)-2,3-dimethylanilino]-N-propan-2-ylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
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